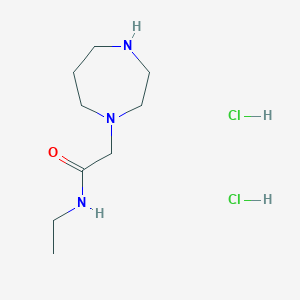
Etil(metil)(oxiran-2-ilmetil)amina
Descripción general
Descripción
Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known as MEMO, is a synthetic organic compound that belongs to the class of amines . It has a CAS Number of 1094891-40-3 and a molecular weight of 115.18 .
Synthesis Analysis
A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This process provides β-amino alcohols in high yields with excellent regioselectivity . Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings .
Molecular Structure Analysis
The IUPAC name of Ethyl(methyl)(oxiran-2-ylmethyl)amine is N-methyl-N-(2-oxiranylmethyl)ethanamine . The InChI code is 1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 .
Chemical Reactions Analysis
The reaction between oxirane S and carboxylic acid A is a classical method to produce β-hydroxypropyl ester . Tertiary amines are used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical And Chemical Properties Analysis
Ethyl(methyl)(oxiran-2-ylmethyl)amine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Etil(metil)(oxiran-2-ilmetil)amina: es un valioso bloque de construcción en la síntesis orgánica. Su estructura contiene tanto grupos funcionales amina como epóxido, lo que la convierte en un reactivo versátil para la construcción de moléculas complejas. Puede sufrir reacciones de apertura de anillo con nucleófilos, formando productos que son intermedios útiles en la síntesis de fármacos y agroquímicos .
Química de polímeros
En la química de polímeros, este compuesto se puede utilizar para modificar las propiedades de los polímeros. Al reaccionar con grupos de ácido carboxílico en una cadena de polímero, puede introducir ramificación o entrecruzamiento, lo que puede alterar las propiedades térmicas y mecánicas del polímero. Esto es particularmente útil para crear materiales con características específicas, como mayor tenacidad o resistencia a la temperatura .
Desarrollo de fármacos
El grupo amina en This compound se puede derivatizar para formar una variedad de farmacóforos. Esto la convierte en un andamiaje valioso en la química medicinal para el desarrollo de nuevos fármacos. Su capacidad para reaccionar con una gama de grupos funcionales permite la creación de bibliotecas diversas de compuestos para la detección de fármacos .
Ciencia de materiales
La reactividad de este compuesto con varios sustratos lo hace adecuado para la modificación de la superficie de los materiales. Se puede utilizar para introducir grupos funcionales en las superficies, lo que puede mejorar la adhesión, proporcionar sitios para reacciones químicas adicionales o alterar las propiedades de la superficie como la hidrofobicidad o la hidrofilicidad .
Catálisis
This compound: puede actuar como un ligando en la catálisis. Sus múltiples sitios reactivos le permiten coordinarse con centros metálicos, lo que podría conducir a catalizadores que son efectivos en la síntesis asimétrica u otras transformaciones que requieren un control preciso sobre las condiciones de reacción .
Química ambiental
Debido a su naturaleza reactiva, este compuesto se puede utilizar en aplicaciones de química ambiental, como la degradación de contaminantes. Potencialmente se podría utilizar para sintetizar compuestos que descomponen productos químicos nocivos en sustancias menos tóxicas .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .
Mode of Action
Ethyl(methyl)(oxiran-2-ylmethyl)amine acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .
Biochemical Pathways
The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .
Pharmacokinetics
It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.
Result of Action
The result of the action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .
Action Environment
The action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.
Safety and Hazards
Direcciones Futuras
The metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .
Propiedades
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



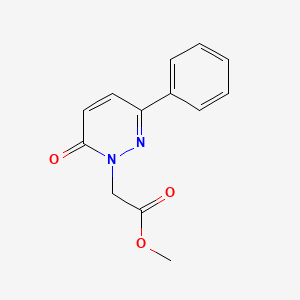
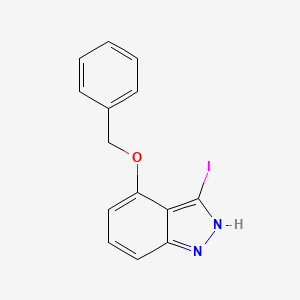


![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

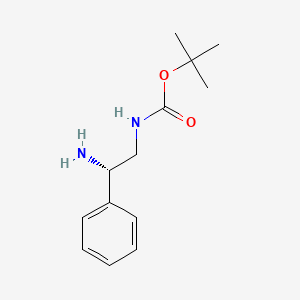
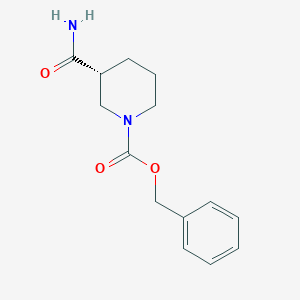
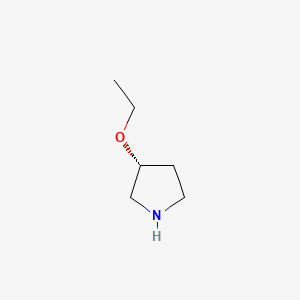

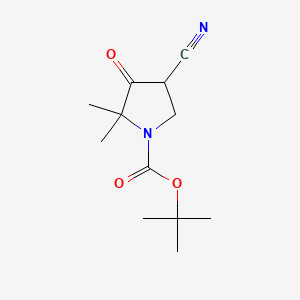
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
